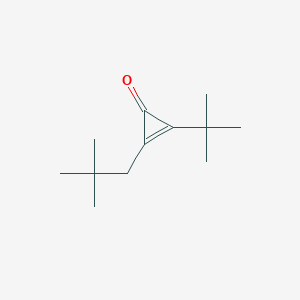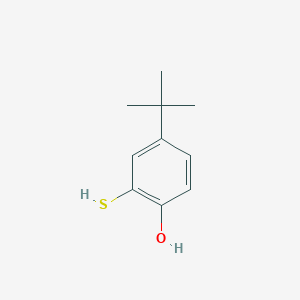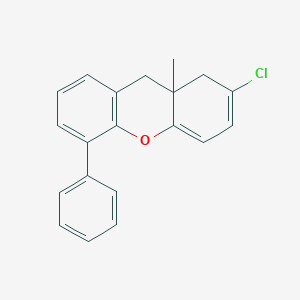![molecular formula C21H11NO4 B14599510 6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione CAS No. 60878-38-8](/img/structure/B14599510.png)
6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a naphthalene ring fused with a xanthene core The presence of an amino group at the 6th position and three ketone groups at the 5th, 8th, and 14th positions further distinguishes it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione typically involves multicomponent reactions utilizing 2-naphthol as a starting material . The electron-rich aromatic framework of 2-naphthol allows it to participate in various organic transformations, leading to the formation of diverse heterocyclic compounds . Common synthetic routes include the condensation of 2-naphthol with aldehydes in the presence of Lewis acidic catalysts such as ferric chloride or ytterbium triflate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Amino-8H-naphtho[2,3-c]xanthene-5,8,14-trione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. For instance, its potential anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthone: A parent compound with a similar xanthene core but lacking the amino and additional ketone groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60878-38-8 |
|---|---|
Molekularformel |
C21H11NO4 |
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
6-aminonaphtho[2,3-c]xanthene-5,8,14-trione |
InChI |
InChI=1S/C21H11NO4/c22-14-9-13-18(23)12-7-3-4-8-15(12)26-21(13)17-16(14)19(24)10-5-1-2-6-11(10)20(17)25/h1-9H,22H2 |
InChI-Schlüssel |
LMZWCANLWUEXSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)OC5=CC=CC=C5C4=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]-](/img/structure/B14599431.png)
![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)





![1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14599487.png)



![(Difluoromethyl)[bis(fluoromethyl)]methylsilane](/img/structure/B14599503.png)
